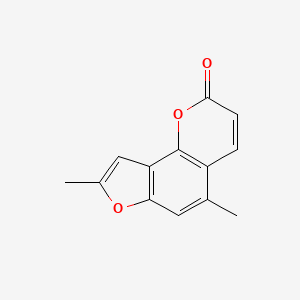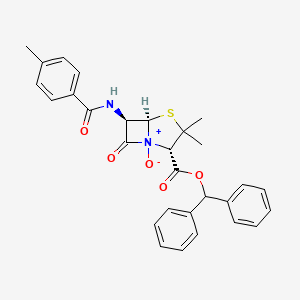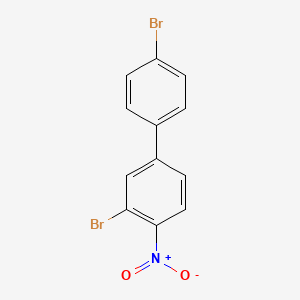
3,4'-Dibromo-4-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’-Dibromo-4-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, where two bromine atoms and one nitro group are substituted at specific positions on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dibromo-4-nitro-1,1’-biphenyl typically involves the bromination and nitration of biphenyl derivatives. One common method is the bromination of 4-nitrobiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 3,4’-Dibromo-4-nitro-1,1’-biphenyl may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4’-Dibromo-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction: The major product is 3,4’-dibromo-4-amino-1,1’-biphenyl.
Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.
Aplicaciones Científicas De Investigación
3,4’-Dibromo-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,4’-Dibromo-4-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromo-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1,1’-biphenyl: Lacks the bromine atoms, affecting its substitution reactions.
3,3’-Dibromo-4-nitro-1,1’-biphenyl: Similar structure but different bromine substitution pattern.
Propiedades
Número CAS |
62579-56-0 |
|---|---|
Fórmula molecular |
C12H7Br2NO2 |
Peso molecular |
357.00 g/mol |
Nombre IUPAC |
2-bromo-4-(4-bromophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H |
Clave InChI |
RXACKKVXGGPECX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



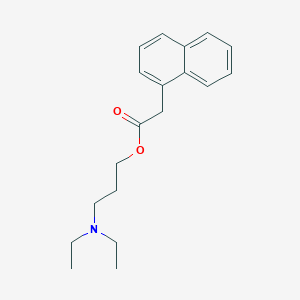

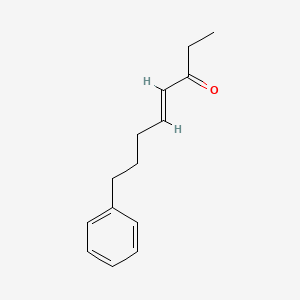
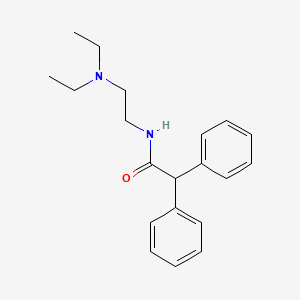




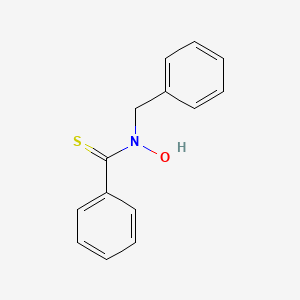
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
